molecular formula C10H10F3NO B181383 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide CAS No. 88708-68-3

2,2,2-trifluoro-N-(4-methylbenzyl)acetamide

Cat. No. B181383
CAS RN: 88708-68-3
M. Wt: 217.19 g/mol
InChI Key: KGNPSTIXBIQSQW-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(4-methylbenzyl)acetamide, also known as TFB, is a synthetic compound that has gained attention for its potential applications in scientific research. TFB is a derivative of acetamide and contains a trifluoromethyl group, which enhances its stability and reactivity. In

Mechanism Of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide is not fully understood, but it is believed to involve the formation of covalent bonds with its target proteins. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide contains a trifluoromethyl group, which is known to enhance the reactivity and stability of compounds. This trifluoromethyl group may react with nucleophilic residues in proteins, leading to the formation of covalent adducts. These covalent adducts may alter the function of the target proteins, leading to the observed biological effects of 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide.

Biochemical And Physiological Effects

2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has been shown to have various biochemical and physiological effects. For example, 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has been shown to inhibit the activity of fatty acid amide hydrolase, leading to increased levels of endocannabinoids such as anandamide. This may have analgesic and anti-inflammatory effects. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has also been shown to activate the GPR35 receptor, leading to various physiological effects such as immune response, inflammation, and cancer cell proliferation.

Advantages And Limitations For Lab Experiments

2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has several advantages for lab experiments. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide is a stable and reactive compound that can be easily synthesized in high purity and high yield. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide can be used as a building block for the synthesis of various compounds with potential therapeutic properties. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has also been shown to have specific biological effects, making it a useful tool for studying various physiological processes.
However, 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide also has some limitations for lab experiments. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide is a synthetic compound that may not accurately represent the properties of natural compounds. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide may also have off-target effects that need to be carefully considered when interpreting experimental results.

Future Directions

There are several future directions for the research on 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide. One direction is to further explore the mechanism of action of 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide and its target proteins. This may lead to the discovery of new therapeutic targets and compounds. Another direction is to synthesize and test new compounds based on 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide, with the aim of improving their potency, selectivity, and safety. Finally, 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide can be used as a tool for studying various physiological processes, such as pain, inflammation, and cancer, with the aim of improving our understanding of these processes and developing new therapies.

Synthesis Methods

The synthesis of 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide involves the reaction of 4-methylbenzylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide as a white solid. This synthesis method has been optimized to yield high purity and high yield of 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide.

Scientific Research Applications

2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has been used as a building block for the synthesis of various compounds with potential therapeutic properties. For example, 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has been used to synthesize inhibitors of the enzyme fatty acid amide hydrolase, which is involved in the regulation of pain, inflammation, and mood. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has also been used to synthesize compounds that target the G protein-coupled receptor GPR35, which is involved in various physiological processes such as immune response, inflammation, and cancer.

properties

CAS RN

88708-68-3

Product Name

2,2,2-trifluoro-N-(4-methylbenzyl)acetamide

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C10H10F3NO/c1-7-2-4-8(5-3-7)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15)

InChI Key

KGNPSTIXBIQSQW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(F)(F)F

Origin of Product

United States

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